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Compound of Interest

Compound Name: AQ-101

Cat. No.: B605553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AS101 (Ammonium trichloro(dioxyethylene-O,O'-)tellurate) is an immunomodulator with

demonstrated effects on various immune cell populations. This document provides detailed

protocols for analyzing these effects using flow cytometry.
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Cell Type
Key Effects
Observed

Relevant Markers
for Flow Cytometry

Reference

T-Lymphocytes

- Normalizes the

distribution of T-cell

subsets after

chemotherapy or

radiation. - Reduces

the decrease in T-cell

proliferation in

response to mitogens

(e.g., Concanavalin

A). - Reduces the

decrease in

Interleukin-2 (IL-2)

secretion.

CD3, CD4, CD8,

CD25 (IL-2Rα), Ki-67

(proliferation),

Intracellular IL-2

[1]

Monocytes/

Macrophages

- Augments the

release of TNF-α and

IL-1α. - Inhibits the

release of IL-10. -

Does not significantly

affect monocyte HLA-

DR expression.

CD14, CD16, CD80,

CD86, HLA-DR,

Intracellular TNF-α, IL-

1α, IL-10

[2]

Multiple Myeloma (B-

cell malignancy)

- Induces G2/M

growth arrest. -

Induces apoptosis. -

Down-regulates Akt

phosphorylation and

survivin expression.

CD138, CD38,

Propidium Iodide (for

cell cycle), Annexin V

(for apoptosis), p-Akt,

Survivin

[3]

Experimental Protocols
1. Preparation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which is a common starting

point for analyzing immune cell populations.
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Materials:

Whole blood collected in heparinized tubes

Ficoll-Paque PLUS

Phosphate-Buffered Saline (PBS)

Fetal Bovine Serum (FBS)

15 mL and 50 mL conical tubes

Centrifuge

Procedure:

Dilute the whole blood 1:1 with PBS.

Carefully layer 3 mL of the diluted blood over 3 mL of Ficoll-Paque in a 15 mL conical tube,

avoiding mixing.

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

After centrifugation, carefully aspirate the upper layer (plasma and platelets).

Collect the buffy coat layer containing the PBMCs into a new 50 mL conical tube.

Wash the collected cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x

g for 10 minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in an appropriate buffer for counting

and subsequent experiments.

2. In Vitro Treatment of Immune Cells with AS101

Materials:

Isolated PBMCs or specific immune cell subsets
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Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

AS101 stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)

Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

Incubator (37°C, 5% CO2)

Procedure:

Seed the isolated immune cells at a desired density in the cell culture plates.

Prepare working solutions of AS101 in complete culture medium at various concentrations.

It is recommended to perform a dose-response experiment to determine the optimal

concentration.

Include a vehicle control (the solvent used to dissolve AS101) at the same final

concentration as in the treated wells.

Add the AS101 working solutions or vehicle control to the cells.

Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) depending on the

specific assay.

3. Flow Cytometry Staining for Surface Markers

This protocol is for staining cell surface markers to identify different immune cell populations.[4]

Materials:

Treated and control cells

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

Fluorochrome-conjugated antibodies against desired surface markers (e.g., CD3, CD4,

CD8, CD14, CD16, CD56)

96-well V-bottom plate or flow cytometry tubes
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Centrifuge

Procedure:

Harvest the treated and control cells and transfer them to a 96-well V-bottom plate or flow

cytometry tubes.

Wash the cells with 200 µL of Flow Cytometry Staining Buffer and centrifuge at 300-400 x

g for 5 minutes at 4°C.

Discard the supernatant.

Prepare an antibody cocktail containing the desired fluorochrome-conjugated antibodies

diluted in Flow Cytometry Staining Buffer.

Resuspend the cell pellet in the antibody cocktail.

Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells twice with Flow Cytometry Staining Buffer.

Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for

analysis on a flow cytometer.

4. Intracellular Cytokine Staining

This protocol is for detecting cytokines produced by immune cells.

Materials:

Treated and control cells

Brefeldin A or Monensin (protein transport inhibitors)

Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)

Permeabilization/Wash buffer
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Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-2, TNF-α, IL-

10)

Procedure:

Prior to harvesting, add a protein transport inhibitor (e.g., Brefeldin A) to the cell culture for

the last 4-6 hours of incubation to allow for intracellular cytokine accumulation.

Harvest and stain for surface markers as described in Protocol 3.

After surface staining, wash the cells and resuspend them in a fixation buffer for 20

minutes at 4°C.

Wash the cells with Permeabilization/Wash buffer.

Prepare an intracellular antibody cocktail in Permeabilization/Wash buffer.

Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with Permeabilization/Wash buffer.

Resuspend the cells in Flow Cytometry Staining Buffer for analysis.
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Caption: Experimental workflow for flow cytometry analysis of AQ-101 treated immune cells.
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Caption: A representative gating strategy for identifying major immune cell subsets.

Disclaimer: The information provided is for research use only. It is essential to optimize

protocols for your specific experimental conditions and cell types. Always refer to the

manufacturer's instructions for reagents and antibodies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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